N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine
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Overview
Description
N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine: is a chemical compound that features a benzotriazole moiety linked to a biphenyl structure via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine typically involves the reaction of benzotriazole with biphenyl-2-amine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions. The process may involve the use of coupling agents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The benzotriazole moiety can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used as a corrosion inhibitor, UV stabilizer, and in the production of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with target molecules, leading to the modulation of their activity. This compound can also act as a ligand, binding to metal ions and forming stable coordination complexes.
Comparison with Similar Compounds
- N-(1H-benzotriazol-1-ylmethyl)formamide
- N-(1H-benzotriazol-1-ylmethyl)-N-methyl-1H-benzotriazole-1-methanamine
- N-(1H-benzotriazol-1-ylmethyl)benzamide
Uniqueness: N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzotriazole derivatives, making it suitable for specific applications in various fields.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-2-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-2-8-15(9-3-1)16-10-4-5-11-17(16)20-14-23-19-13-7-6-12-18(19)21-22-23/h1-13,20H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGJACDDPHZDHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NCN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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